CID 88087364
Description
CID 88087364 (hereafter referred to as Compound 4, based on structural alignment with ) is a fungal-derived epoxide-containing chaetogobosin derivative. Its molecular formula is C₃₁H₃₄N₂O₈, as determined by HRESIMS (observed m/z 585.2208 [M + Na]⁺) . Structurally, it is characterized by:
- A bicyclic indole-polyketide hybrid core.
- An epoxide group between C-5 (δC 63.0) and C-6 (δC 65.1), confirmed via HMBC correlations from Me-12 to C-5/C-6 and NOESY-derived α-orientations .
- A nitro substituent at C-1′ (δC 200.3 ppm), distinguishing it from precursors like chaetogobosin G .
The absolute configuration was assigned as (5R, 6S) through experimental and calculated ECD spectral comparisons (Figure 3 in ) . Compound 4 exhibits moderate bioactivity in preliminary cytotoxicity assays, though specific data remain unpublished.
Properties
InChI |
InChI=1S/C9H17NO5.Ca.H2O/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/t7-;;/m0../s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQWOQFFWAJNPD-KLXURFKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)O)O.O.[Ca] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O.O.[Ca] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19CaNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305808-23-5 | |
| Record name | β-Alanine, N-[(2R)-2,4-dihydroxy-3,3-dimethyl-1-oxobutyl]-, calcium salt, hydrate (2:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305808-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Chemical Reactions Analysis
CID 88087364 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, boron reagents are often used in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
CID 88087364 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may play a role in studying enzyme-catalyzed reactions and metabolic pathways. In medicine, it could be investigated for its potential therapeutic effects. Additionally, in industry, it may be utilized in the production of pharmaceuticals, agrochemicals, and other specialized chemicals .
Mechanism of Action
The mechanism of action of CID 88087364 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Key Differences :
| Property | CID 88087364 (Compound 4) | Chaetogobosin Vb (Compound 3) |
|---|---|---|
| C-5/C-6 Structure | Epoxide (δC 63.0, 65.1) | Double bond (δC 120–130 range) |
| Molecular Formula | C₃₁H₃₄N₂O₈ | C₃₁H₃₂N₂O₇ |
| Bioactivity | Moderate cytotoxicity | Higher cytotoxicity (IC₅₀ < 10 μM) |
Chaetogobosin G (Compound 15)
Key Differences :
| Property | This compound (Compound 4) | Chaetogobosin G (Compound 15) |
|---|---|---|
| C-3′ Substituent | Carbonyl group (δC 200.3 ppm) | Methine group (δC ~50 ppm) |
| NMR Shifts (C-2′) | Absent (due to nitro group) | Present (δC 55–60 ppm) |
| Synthetic Pathway | Derived via nitro substitution | Native fungal biosynthesis |
The nitro group in Compound 4 introduces steric hindrance, affecting binding affinity to cellular targets compared to Chaetogobosin G .
Briaviolide F (Compound 6)
| Property | This compound (Compound 4) | Briaviolide F (Compound 6) |
|---|---|---|
| Epoxide/Oxygenation | C-5/C-6 epoxide | C-2 hydroxyl (δC 74.0) |
| Bioactivity | Cytotoxicity (broad) | Antifungal (MIC 2–5 μg/mL) |
| Stereochemistry | 5R,6S configuration | 2β-hydroxyl, 12α-hexanoyl |
Briaviolide F’s hexanoyl group enhances membrane permeability, contributing to its potent antifungal activity, unlike Compound 4’s nitro-epoxide system .
Iso-Cladospolide B Variants
Compounds 6–8 () are γ-lactones with varying stereochemistry:
| Property | This compound (Compound 4) | (4S,5S,11R)-Iso-Cladospolide B |
|---|---|---|
| Core Structure | Indole-polyketide | γ-Lactone |
| Key Functional Groups | Epoxide, nitro | Methyl, hydroxyl |
| Biosynthetic Pathway | Fungal PKS-NRPS hybrid | Polyketide methylation/esterification |
Iso-cladospolides lack the indole moiety, limiting their interaction with eukaryotic targets compared to Compound 4 .
Table 1: Structural and Functional Comparison
Table 2: NMR Shifts (δC, ppm) for Critical Positions
| Compound | C-5 | C-6 | C-1′ | C-3′ |
|---|---|---|---|---|
| This compound | 63.0 | 65.1 | 200.3 | - |
| Chaetogobosin Vb | 120.5 | 128.7 | 55.8 | 50.1 |
| Briaviolide F | - | - | 74.0 | 68.7 |
Q & A
Q. How should I structure a manuscript to highlight this compound’s novel mechanisms?
- Methodological Answer : Use IMRaD format: Introduction (hypothesis-driven background), Methods (detailed protocols for replication), Results (prioritize key findings with supporting figures), Discussion (contrast results with literature, propose mechanistic models). Cite recent reviews to contextualize novelty .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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